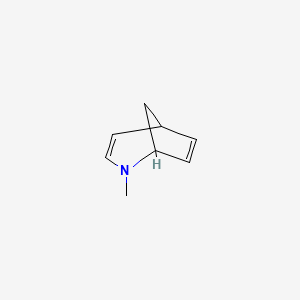
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- is a nitrogen-containing heterocyclic compound. This compound consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has gained significant interest due to its synthetic and pharmacological potential . The unique structure of this compound makes it a valuable scaffold in drug discovery and other scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- typically involves nucleophilic attack and concomitant intramolecular cyclization. Cyclopentanes and piperidine derivatives are commonly used as starting materials . The reaction conditions often include the use of palladium-catalyzed reactions and photochemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, utilizing continuous flow chemistry and other advanced techniques to optimize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or halides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- involves its interaction with molecular targets and pathways in biological systems. The compound’s nitrogen-containing heterocycle allows it to interact with various enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo(3.2.1)octane: Another nitrogen-containing heterocycle with similar synthetic and pharmacological potential.
Cytisine: A naturally occurring alkaloid with a similar bicyclic structure.
Nicotine: Shares structural similarities and bioactive properties.
Uniqueness
2-Azabicyclo(3.2.1)octa-3,6-diene, 2-methyl- is unique due to its specific bicyclic structure, which provides additional rigidity and stability compared to other similar compounds. This rigidity is an important feature in medicinal chemistry, as it can enhance the compound’s interaction with biological targets .
Propiedades
Número CAS |
56125-88-3 |
|---|---|
Fórmula molecular |
C8H11N |
Peso molecular |
121.18 g/mol |
Nombre IUPAC |
2-methyl-2-azabicyclo[3.2.1]octa-3,6-diene |
InChI |
InChI=1S/C8H11N/c1-9-5-4-7-2-3-8(9)6-7/h2-5,7-8H,6H2,1H3 |
Clave InChI |
BIOUIIIKCOKSDX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-(4-Bromophenyl)furan-2-yl]indolizine](/img/structure/B14643143.png)
![1-Methyl-4-[(propan-2-yl)peroxy]cyclohexane](/img/structure/B14643150.png)
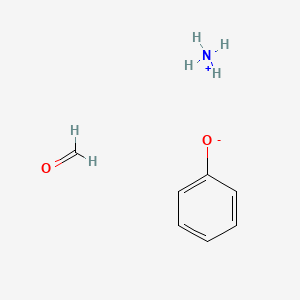
![5,5'-carbonylbis[2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B14643155.png)

![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
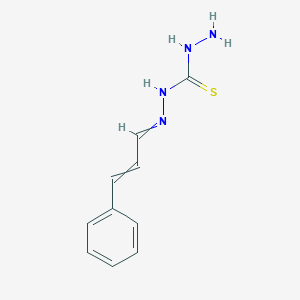

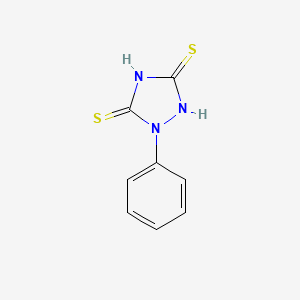
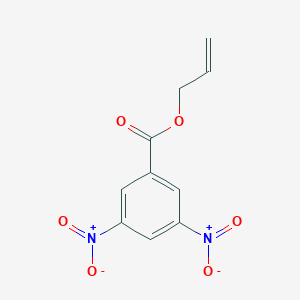

![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)

